molecular formula C8H5ClF3NO2 B1511202 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene CAS No. 859027-07-9

1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene

Cat. No. B1511202
CAS RN: 859027-07-9
M. Wt: 239.58 g/mol
InChI Key: GUAJUBFXUNNMAO-UHFFFAOYSA-N
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Description

Benzene derivatives such as “1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene” are aromatic compounds that contain a benzene ring substituted with different functional groups .


Synthesis Analysis

The synthesis of benzene derivatives often involves nucleophilic substitution reactions . For instance, trifluoromethyl benzene can be synthesized by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor .


Molecular Structure Analysis

The molecular structure of benzene derivatives can be determined using various spectroscopic techniques. The exact structure would depend on the specific functional groups attached to the benzene ring .


Chemical Reactions Analysis

Benzene and its derivatives undergo various types of reactions, including electrophilic aromatic substitution and nucleophilic substitution . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzene derivatives depend on the specific substituents. For example, 1-chloro-4-(trifluoromethyl)benzene is a clear colorless liquid with an aromatic odor .

Scientific Research Applications

Host-Guest Chemistry

1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene has been implicated in host-guest chemistry, where compounds like 1,3,5-Tris(4-nitrobenzoyl)benzene, prepared through cyclotrimerization, form crystalline inclusion complexes with solvents like CH2Cl2 and DMSO. These complexes are stabilized by C–H···O hydrogen bonding, showcasing the compound's potential in forming structured, stable complexes for various applications (Pigge, F., Zheng, Z., & Rath, N., 2000).

Organic Synthesis

In organic synthesis, reactions involving 1,1,1-trichloro(trifluoro)-3-nitrobut-2-enes with 2-morpholinoalk-1-enes in benzene yield complex products through diastereoselective ring opening. These processes highlight the role of this compound derivatives in facilitating the synthesis of nitroalkylated compounds and further hydrolysis to nitroketones, demonstrating its utility in creating functionally rich molecules (Korotaev, V. Y., Barkov, A., & Slepukhin, P., 2011).

Material Science

In material science, the synthesis and characterization of novel fluorine-containing polyetherimides involve precursor compounds like 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene, derived from reactions involving hydroquinone and 2-chloro-5-nitrobenzene trifluoride. This application underscores the compound's significance in developing high-performance materials with unique properties, such as enhanced thermal stability and chemical resistance (Yu Xin-hai, 2010).

Heterocyclic Chemistry

The compound is also pivotal in heterocyclic chemistry, where it serves as a starting material for the synthesis of 1,2-dialkyl-5-trifluoromethylbenzimidazoles. This synthesis showcases the compound's utility in generating valuable heterocyclic compounds through efficient, microwave-assisted reactions, highlighting its importance in producing compounds with potential biological activities (Vargas-Oviedo, D., Charris-Molina, A., & Portilla, J., 2017).

Safety and Hazards

Benzene derivatives can pose various safety hazards. For instance, they can be harmful if swallowed, cause skin and eye irritation, and may be harmful to aquatic life .

Biochemical Analysis

Biochemical Properties

1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as DNA and proteins, potentially leading to biochemical modifications and cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can activate oxidative stress pathways, leading to the upregulation of antioxidant defense mechanisms. Additionally, this compound can modulate the expression of genes involved in detoxification processes, such as glutathione S-transferases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the formation of covalent adducts with nucleophilic sites on biomolecules, such as proteins and DNA. This covalent binding can result in enzyme inhibition or activation, depending on the specific target. For example, the interaction of this compound with cytochrome P450 enzymes can lead to the inhibition of their catalytic activity, affecting the metabolism of other substrates .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level triggers adverse effects, highlighting the importance of dose-response studies in understanding the safety profile of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further undergo conjugation reactions with glutathione or other nucleophiles. This metabolic processing can influence the overall metabolic flux and levels of metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a role in its cellular uptake and efflux. Additionally, binding proteins within the cytoplasm can influence the localization and accumulation of this compound in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific organelles, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications. The localization within these organelles can affect the compound’s interactions with biomolecules and its overall biochemical activity .

properties

IUPAC Name

1-(chloromethyl)-4-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c9-4-5-1-2-6(13(14)15)3-7(5)8(10,11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAJUBFXUNNMAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743343
Record name 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

859027-07-9
Record name 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=859027-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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